(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone
Description
(1E)-4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone (CAS: 524047-09-4) is a hydrazone derivative of the pyrroloquinoline scaffold, synthesized via a two-step process involving condensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by heterocyclization with dimethylacetylenedicarboxylate (DMAD) . Its molecular formula is C₁₄H₁₅N₃O (MW: 241.3), and it is commercially available for research purposes .
Properties
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-8-7-14(2,3)17-12-9(8)5-4-6-10(12)11(16-15)13(17)18/h4-7,15,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWWAOZZRGVVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone typically involves multiple steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core. This can be achieved through a cyclization reaction of appropriate precursors, such as substituted anilines and ketones, under acidic or basic conditions.
Introduction of the Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents in the presence of a strong base like sodium hydride.
Formation of the Dione: The dione functionality is typically introduced through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrazone Formation: The final step involves the reaction of the dione with hydrazine or substituted hydrazines under reflux conditions to form the hydrazone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the dione group can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxides of the hydrazone.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted hydrazones.
Scientific Research Applications
Chemistry
In chemistry, (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise as an inhibitor of various enzymes, including protein kinases. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its hydrazone moiety is known to exhibit antimicrobial and anticancer activities, making it a valuable lead compound for the development of new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the compound’s planar structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Hydrazone and Thiosemicarbazone Derivatives
Key Findings :
Halogen- and Alkoxy-Substituted Derivatives
Key Findings :
Spirocyclic and Hybrid Derivatives
Key Findings :
- Piperazine hybrids demonstrate target flexibility, highlighting how minor modifications can shift activity to kinases like JAK3 .
Biological Activity
(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone is a compound belonging to the pyrroloquinoline family, characterized by its unique fused ring structure that combines pyrrole and quinoline moieties. This structural configuration is associated with various biological activities, making it a significant subject of research in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with protein kinases , which are crucial regulators of cellular signaling pathways. The compound exhibits inhibitory effects on several key pathways:
- NPM1-ALK
- ALK
- EGFR [L858R] [T790]
- JAK2
- JAK3
These pathways are integral to processes such as cell proliferation and survival, and their dysregulation is often linked to cancer and other diseases. By inhibiting these kinases, the compound disrupts normal signaling, potentially leading to altered cell functions and therapeutic effects against tumors and other conditions.
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticoagulant Activity
Certain derivatives have also been reported to possess anticoagulant properties. They inhibit blood coagulation factors such as Xa and XIa, which are essential for thrombus formation. This activity suggests potential applications in treating thrombotic disorders.
Antibacterial Activity
The compound has shown antibacterial effects against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes within bacterial cells.
The biochemical properties of this compound include:
| Property | Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂ |
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal laboratory conditions |
These properties facilitate its use in various biochemical assays and therapeutic applications.
Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound against human lung cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.
Study 2: Anticoagulant Activity Assessment
In vitro assays evaluating the anticoagulant activity revealed that the compound effectively inhibited factor Xa with an IC50 value of 12 µM. This suggests its potential as a therapeutic agent for managing conditions related to abnormal blood clotting.
Study 3: Antibacterial Testing
The antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested. These findings indicate that the compound could serve as a lead for developing new antibacterial agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone?
- Methodology : The compound is synthesized via condensation of 2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinoline-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate or 2-bromoacetophenone derivatives). Critical reaction conditions include maintaining anhydrous conditions, controlled temperature (60–80°C), and extended reaction times (12–24 hours) to ensure cyclization and hydrazone formation. Purification typically involves column chromatography with silica gel and polar aprotic solvents .
Q. How is the molecular structure of this compound validated in synthetic workflows?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.6964 Å, b = 10.2315 Å, c = 13.5500 Å) and hydrogen-bonding interactions (O/C–H···O, C–H···π) are analyzed to verify stereochemistry and packing . Complementary techniques include H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm functional groups and regioselectivity .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Escherichia coli, Staphylococcus aureus, and Candida albicans (MIC values reported in µg/mL) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, with comparisons to positive controls like doxorubicin .
- Anti-inflammatory Effects : ELISA-based quantification of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can cyclization reactions be optimized to synthesize structurally diverse derivatives?
- Methodology : Use meta-chloroperbenzoic acid (mCPBA) or sodium peroxodisulfate in acidic conditions to selectively oxidize intermediates, yielding isomers like 6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione. Microwave-assisted synthesis under Sc(OTf) catalysis reduces reaction times (from 24 hours to <6 hours) while improving yields (>85%) . Computational modeling (DFT) predicts regioselectivity in cyclization pathways .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets (e.g., EZH2)?
- Methodology :
- Epigenetic Modulation : Chromatin immunoprecipitation (ChIP) assays quantify H3K27me3 levels in cancer cells to assess EZH2 inhibition .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, focusing on binding affinity (ΔG) and key residues (e.g., Phe245, Tyr111 in EZH2’s SET domain) .
- Transcriptomic Profiling : RNA-seq analysis identifies downstream gene expression changes (e.g., CDKN1A upregulation) post-treatment .
Q. How should researchers address discrepancies in reported biological activity data?
- Methodology :
- Batch Reproducibility : Compare synthetic routes (e.g., solvent purity, catalyst loading) across studies. For example, aqueous vs. anhydrous conditions may alter hydrazone tautomerism and bioactivity .
- Assay Standardization : Replicate experiments using CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to minimize variability .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups at C-4) to isolate variables affecting potency .
Q. What models are appropriate for evaluating the compound’s toxicity and safety profile?
- Methodology :
- Acute Toxicity : OECD Guideline 423 oral/dermal studies in rodents (LD determination), with histopathological analysis of liver/kidney tissues .
- Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential .
- In Silico ADMET : SwissADME or ProTox-II predict pharmacokinetic properties (e.g., CYP450 inhibition, hERG liability) to prioritize derivatives for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
